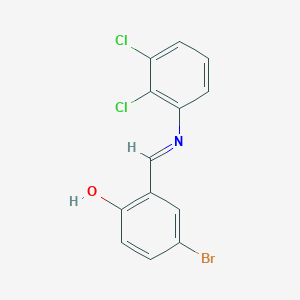![molecular formula C17H16ClNO B11558597 (1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol](/img/structure/B11558597.png)
(1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol is an organic compound that features a chlorophenyl group and a dimethylphenyl group connected through an imino and enol linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol typically involves the following steps:
Formation of the Imino Group: This can be achieved by reacting 4-chlorobenzaldehyde with 3,4-dimethylaniline under acidic or basic conditions to form the imine intermediate.
Enol Formation: The imine intermediate is then subjected to enolization, which can be facilitated by using a base such as sodium hydroxide or potassium tert-butoxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the imino group can lead to the formation of amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Industry: Used as a precursor or intermediate in the production of other chemicals.
作用机制
The mechanism of action of (1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
相似化合物的比较
Similar Compounds
(1Z,3E)-1-(4-bromophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol: Similar structure with a bromine atom instead of chlorine.
(1Z,3E)-1-(4-fluorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol lies in its specific substituents, which can influence its reactivity and interactions in various applications.
属性
分子式 |
C17H16ClNO |
|---|---|
分子量 |
285.8 g/mol |
IUPAC 名称 |
(Z)-1-(4-chlorophenyl)-3-(3,4-dimethylanilino)prop-2-en-1-one |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9- |
InChI 键 |
OHUKYTKMVJBLAB-KTKRTIGZSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N/C=C\C(=O)C2=CC=C(C=C2)Cl)C |
规范 SMILES |
CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11558518.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11558522.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11558526.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11558534.png)
![(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol](/img/structure/B11558540.png)
![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B11558542.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558543.png)
![(4Z)-5-methyl-2-(4-methylphenyl)-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11558549.png)
![(3E)-3-{2-[(3-amino-5-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-chlorophenyl)butanamide](/img/structure/B11558568.png)

![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11558581.png)
![4-({(E)-[4-(2,4-dinitrophenoxy)-3-ethoxyphenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11558596.png)

![N'-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11558608.png)
